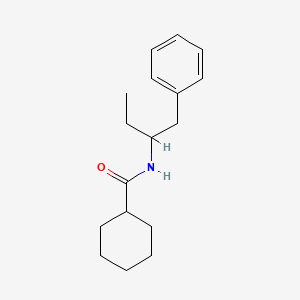
N-(1-benzylpropyl)cyclohexanecarboxamide
Übersicht
Beschreibung
N-(1-benzylpropyl)cyclohexanecarboxamide, also known as BTCP, is a chemical compound that belongs to the family of psychoactive drugs. This compound has been studied extensively due to its potential therapeutic applications in the field of neuroscience. The purpose of
Wirkmechanismus
The mechanism of action of N-(1-benzylpropyl)cyclohexanecarboxamide involves the modulation of various neurotransmitter systems in the brain. This compound has been shown to interact with the dopamine, serotonin, and norepinephrine systems, which are involved in the regulation of mood, anxiety, and pain perception. Additionally, this compound has been shown to interact with the GABAergic system, which is involved in the regulation of anxiety and sedation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the dosage and route of administration. This compound has been shown to have analgesic, anesthetic, antidepressant, and antipsychotic effects, which are mediated through its interactions with various neurotransmitter systems in the brain. Additionally, this compound has been shown to have sedative and hypnotic effects, which make it a potential candidate for the treatment of insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzylpropyl)cyclohexanecarboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. Additionally, this compound has been shown to have a wide range of pharmacological effects, which make it a versatile tool for studying various neurological processes.
However, there are also limitations to the use of this compound in lab experiments. This compound has been shown to have potential side effects, such as respiratory depression and cardiovascular effects, which can limit its use in certain experimental conditions. Additionally, the precise mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(1-benzylpropyl)cyclohexanecarboxamide. One potential direction is the development of more selective compounds that target specific neurotransmitter systems in the brain. This could lead to the development of more effective and safer treatments for various neurological disorders. Additionally, the study of this compound could provide insights into the mechanisms underlying the regulation of mood, anxiety, and pain perception, which could have broader implications for the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
N-(1-benzylpropyl)cyclohexanecarboxamide has been studied extensively for its potential therapeutic applications in the field of neuroscience. This compound has been shown to have analgesic and anesthetic properties, which make it a potential candidate for the treatment of pain and anxiety disorders. Additionally, this compound has been shown to have antidepressant and antipsychotic effects, which make it a potential candidate for the treatment of mood disorders and schizophrenia.
Eigenschaften
IUPAC Name |
N-(1-phenylbutan-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-2-16(13-14-9-5-3-6-10-14)18-17(19)15-11-7-4-8-12-15/h3,5-6,9-10,15-16H,2,4,7-8,11-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVSMQUQSJMRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(4-ethoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid acetate](/img/structure/B4187092.png)

![ethyl 4-amino-2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4187121.png)
![4-(8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4187126.png)
![4-[3-(3-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4187131.png)
![N-(5-chloro-2-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4187134.png)
![N-{3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4187148.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4187154.png)
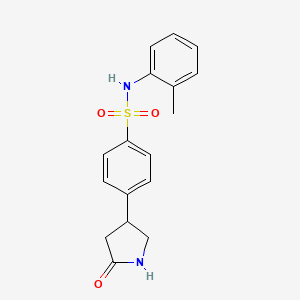
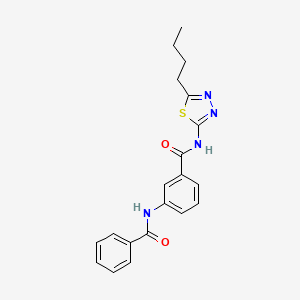
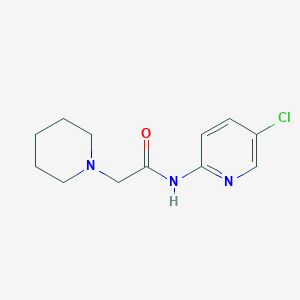
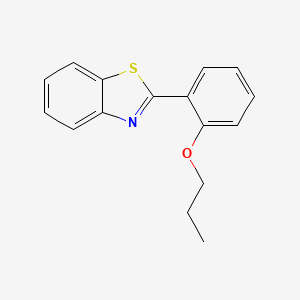
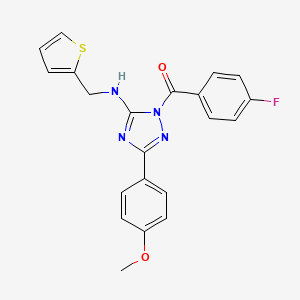
![N-isopropyl-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4187185.png)